REACTION_CXSMILES
|
CC1C=CC(S([CH2:11][N+:12]#[C-:13])(=O)=O)=CC=1.[C:14]([O:22][CH3:23])(=[O:21])/[CH:15]=[CH:16]/[C:17]([O:19][CH3:20])=[O:18].[H-].[Na+]>CN(C=O)C>[NH:12]1[CH:13]=[C:16]([C:17]([O:19][CH3:20])=[O:18])[C:15]([C:14]([O:22][CH3:23])=[O:21])=[CH:11]1 |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
12.5 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction was poured onto ice-water
|
Type
|
FILTRATION
|
Details
|
the product filtered
|
Type
|
CUSTOM
|
Details
|
recrystallised from aqueous ethanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
N1C=C(C(=C1)C(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |